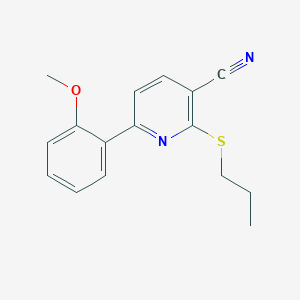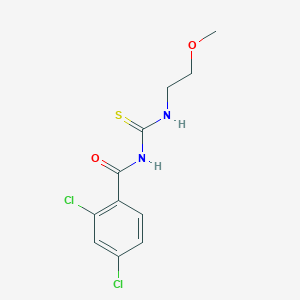
N-(2,4-dichlorobenzoyl)-N'-(2-methoxyethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzoyl group and a methoxyethyl group attached to the thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-(2-methoxyethyl)thiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride or other reducing agents
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Substituted benzoyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dichlorobenzoyl)-N’-phenylthiourea
- N-(2,4-dichlorobenzoyl)-N’-(2-ethyl)thiourea
- N-(2,4-dichlorobenzoyl)-N’-(2-hydroxyethyl)thiourea
Uniqueness
N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea is unique due to the presence of the methoxyethyl group, which may impart specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with other similar compounds.
Propiedades
Fórmula molecular |
C11H12Cl2N2O2S |
|---|---|
Peso molecular |
307.2g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2-methoxyethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C11H12Cl2N2O2S/c1-17-5-4-14-11(18)15-10(16)8-3-2-7(12)6-9(8)13/h2-3,6H,4-5H2,1H3,(H2,14,15,16,18) |
Clave InChI |
AQYAJDOLQAWNAX-UHFFFAOYSA-N |
SMILES |
COCCNC(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
COCCNC(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


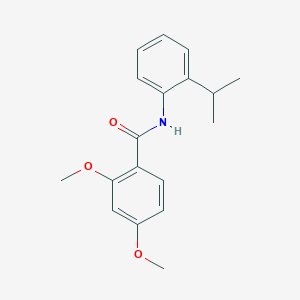
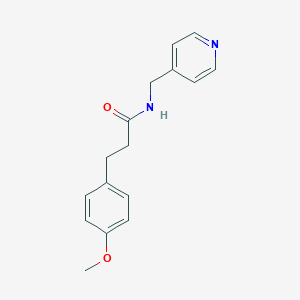
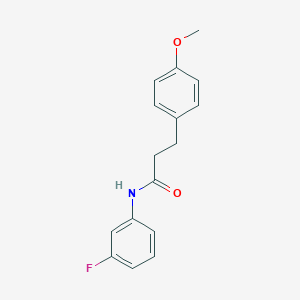
![2-(2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B501155.png)
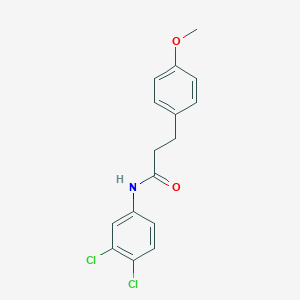
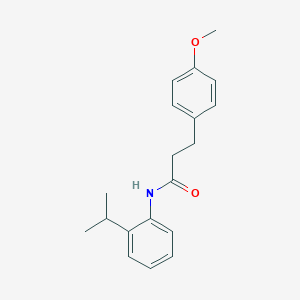
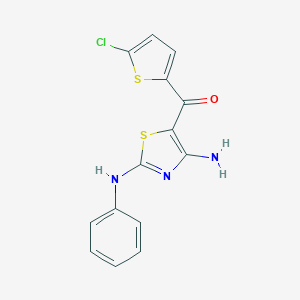
![2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B501161.png)
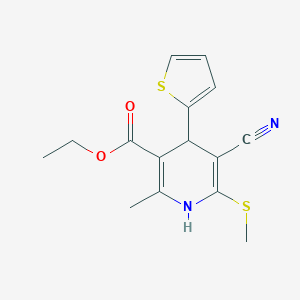
![[3-Amino-6-(2-fluorophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B501163.png)
![2-(4-Methylbenzoyl)-7,10-dioxadispiro[2.2.4.2]dodecane-1,1-dicarbonitrile](/img/structure/B501167.png)
![4-Amino-2-(benzylamino)-5-[(5-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B501169.png)
![[3-Amino-6-(2-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B501170.png)
